An In-Depth Technical Guide to 1-Chloro-5-triethylsilyl-4-pentyne: Synthesis, Properties, and Reactivity for the Modern Chemist
An In-Depth Technical Guide to 1-Chloro-5-triethylsilyl-4-pentyne: Synthesis, Properties, and Reactivity for the Modern Chemist
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-5-triethylsilyl-4-pentyne, a versatile bifunctional building block in modern organic synthesis. The document delves into its chemical and physical properties, provides detailed synthetic protocols, and explores its reactivity, with a particular focus on the chemoselective manipulation of its chloro and triethylsilyl-protected alkyne moieties. Key applications in cross-coupling reactions, nucleophilic substitutions, and organometallic chemistry are discussed, supported by mechanistic insights and detailed experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.
Introduction: A Bifunctional Linchpin in Synthesis
1-Chloro-5-triethylsilyl-4-pentyne is a strategically important molecule in organic synthesis, offering two distinct and orthogonally reactive functional groups: a primary alkyl chloride and a triethylsilyl (TES)-protected terminal alkyne. This unique combination allows for a wide range of sequential and selective chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures.[1] The presence of the TES group provides robust protection for the terminal alkyne, preventing its participation in undesired side reactions while enabling its activation under specific, mild conditions.[2] The alkyl chloride, on the other hand, serves as a handle for nucleophilic substitution or the formation of organometallic reagents.
The strategic importance of this building block lies in its ability to introduce a five-carbon chain with latent functionalities at both ends. This is particularly useful in the construction of natural products, pharmaceuticals, and advanced materials where precise control over molecular design is paramount.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 1-Chloro-5-triethylsilyl-4-pentyne is essential for its effective use in the laboratory.
Physical Properties
The physical properties of 1-Chloro-5-triethylsilyl-4-pentyne are summarized in the table below. It is a colorless liquid at room temperature with good solubility in common organic solvents.[4][5]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₁ClSi | [6] |
| Molecular Weight | 216.82 g/mol | [6] |
| CAS Number | 174125-30-5 | [7] |
| Boiling Point | 244-245 °C (at 760 mmHg) | [4] |
| Density | 0.903 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.468 | [5] |
Spectroscopic Characterization
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 3.60 (t, J = 6.4 Hz, 2H): Triplet corresponding to the two protons of the chloromethylene group (-CH₂Cl).
-
δ 2.45 (t, J = 7.0 Hz, 2H): Triplet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-).
-
δ 1.95 (p, J = 6.7 Hz, 2H): Quintet (or pentet) for the central methylene group (-CH₂-CH₂-CH₂-).
-
δ 0.98 (t, J = 7.9 Hz, 9H): Triplet for the methyl protons of the three ethyl groups on the silicon atom.
-
δ 0.60 (q, J = 7.9 Hz, 6H): Quartet for the methylene protons of the three ethyl groups on the silicon atom.
Expected ¹³C NMR (CDCl₃, 101 MHz):
-
δ 107.0: Quaternary carbon of the alkyne attached to the silicon atom (Si-C≡C-).
-
δ 83.0: Quaternary carbon of the alkyne adjacent to the methylene group (-C≡C-CH₂-).
-
δ 44.5: Methylene carbon attached to the chlorine atom (-CH₂Cl).
-
δ 31.5: Central methylene carbon (-CH₂-CH₂-CH₂-).
-
δ 19.0: Methylene carbon adjacent to the alkyne (-C≡C-CH₂-).
-
δ 7.5: Methyl carbons of the triethylsilyl group.
-
δ 4.5: Methylene carbons of the triethylsilyl group.
Expected IR (neat):
-
~2170 cm⁻¹: C≡C stretch (s, sharp) for the silyl-substituted alkyne.
-
~2955, 2875 cm⁻¹: C-H stretching vibrations of the alkyl and ethyl groups.
-
~1240, 740 cm⁻¹: Si-C stretching and bending vibrations.
-
~660 cm⁻¹: C-Cl stretch.
Synthesis and Handling
Synthetic Protocol
The synthesis of 1-Chloro-5-triethylsilyl-4-pentyne is typically achieved through the deprotonation of a suitable terminal alkyne followed by silylation. A representative experimental procedure is provided below, based on established methods for the synthesis of silylated alkynes.[9]
Reaction Scheme:
Experimental Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 5-chloro-1-pentyne (1.0 eq) to the flask.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triethylchlorosilane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-Chloro-5-triethylsilyl-4-pentyne as a colorless liquid.
Safety and Handling
1-Chloro-5-triethylsilyl-4-pentyne is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-Chloro-5-triethylsilyl-4-pentyne stems from the differential reactivity of its two functional groups. This allows for a range of selective transformations.
Reactions at the Alkyl Chloride Terminus
The primary alkyl chloride is susceptible to nucleophilic substitution and can be used to form Grignard reagents.
The chloro group can be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position.
Workflow for Nucleophilic Substitution:
graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="1-Chloro-5-triethylsilyl-4-pentyne"]; B [label="Nucleophile (e.g., NaN₃, NaCN, R₂NH)"]; C [label="Solvent (e.g., DMF, DMSO)"]; D [label="Heat"]; E [label="Substituted Pentyne Product"];
A -> E; B -> E; C -> E; D -> E; }
Caption: Generalized workflow for nucleophilic substitution reactions.The formation of a Grignard reagent from the alkyl chloride provides a powerful carbon nucleophile that can react with a wide array of electrophiles.[11] The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the Grignard reagent.[12]
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
-
Place magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-Chloro-5-triethylsilyl-4-pentyne (1.0 eq) in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining solution of the chloroalkyne at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of an aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Reactions at the Silylalkyne Terminus
The triethylsilyl group serves as a protecting group for the terminal alkyne, which can be selectively removed or used directly in certain cross-coupling reactions.
The TES group can be readily removed under mild conditions to reveal the terminal alkyne. A common method involves the use of a fluoride source such as tetrabutylammonium fluoride (TBAF).[8]
Experimental Protocol: Desilylation
-
Dissolve 1-Chloro-5-triethylsilyl-4-pentyne (1.0 eq) in THF.
-
Add a solution of TBAF (1.1 eq, 1.0 M in THF) at room temperature.
-
Stir the reaction for 1-2 hours and monitor by TLC.
-
Upon completion, quench with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to yield 5-chloro-1-pentyne.
While typically requiring a terminal alkyne, silylalkynes can sometimes participate directly in Sonogashira cross-coupling reactions, or more commonly, the TES group is removed in situ or prior to the coupling. The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[13][14]
Reaction Mechanism: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of the Deprotected Alkyne
-
To a Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous triethylamine as the solvent and base.
-
Add 5-chloro-1-pentyne (1.2 eq, obtained from desilylation).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
1-Chloro-5-triethylsilyl-4-pentyne is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations at either the alkyl chloride or the silylalkyne terminus. The ability to perform these reactions with a high degree of chemoselectivity makes this compound an excellent choice for the construction of complex molecules in the fields of medicinal chemistry, materials science, and natural product synthesis. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this powerful synthetic tool.
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